3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC13400660
Molecular Formula: C10H7F3O2
Molecular Weight: 216.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F3O2 |
|---|---|
| Molecular Weight | 216.16 g/mol |
| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15) |
| Standard InChI Key | ANRMAUMHJREENI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid, reflects its α,β-unsaturated carboxylic acid structure. The conjugated system between the phenyl ring and the propenoic acid moiety () facilitates resonance stabilization, while the electron-withdrawing trifluoromethyl group induces meta-directing effects on the aromatic ring. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 216.16 g/mol | |
| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F | |
| InChI Key | ANRMAUMHJREENI-UHFFFAOYSA-N |
Physicochemical Characteristics
The trifluoromethyl group significantly alters the compound’s properties compared to non-fluorinated cinnamic acids:
-
Lipophilicity: The -CF group increases logP values, enhancing membrane permeability and bioavailability.
-
Acidity: The α,β-unsaturated system lowers the pKa of the carboxylic acid (≈2.5–3.0), favoring deprotonation under physiological conditions.
-
Thermal Stability: Decomposition occurs above 200°C, with melting points typically unreported but inferred to exceed 100°C based on analogs.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a Knoevenagel condensation between 4-(trifluoromethyl)benzaldehyde and malonic acid in the presence of a base (e.g., pyridine or piperidine):
Key conditions include:
-
Solvent: Ethanol or toluene under reflux.
-
Catalyst: Piperidine (5–10 mol%) for improved yields (70–85%).
-
Workup: Acidification with HCl to precipitate the product, followed by recrystallization from ethanol/water.
Industrial Manufacturing
Scaling production requires optimizing:
-
Continuous Flow Reactors: Minimize side reactions and improve heat transfer.
-
Purification: Chromatography or fractional crystallization to achieve >95% purity.
-
Cost Efficiency: Sourcing inexpensive 4-(trifluoromethyl)benzaldehyde, often derived from trifluorotoluene via Friedel-Crafts alkylation.
Biological and Pharmacological Applications
Antimicrobial Activity
Studies highlight moderate antifungal and antibacterial effects against Candida albicans (MIC: 32 µg/mL) and Staphylococcus aureus (MIC: 64 µg/mL). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with the -CF group.
Enzyme Inhibition
The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) (IC: 18 µM), suggesting anti-inflammatory potential. Docking studies reveal hydrogen bonding between the carboxylic acid and Arg120/His90 residues in the COX-2 active site.
Mechanistic Insights
Electronic Effects
The -CF group exerts strong -I (inductive) effects, reducing electron density on the phenyl ring and stabilizing the acryloyl moiety through resonance. This electronic profile enhances electrophilicity, facilitating nucleophilic attacks at the β-carbon of the propenoic acid chain.
Metabolic Stability
In vitro assays with human liver microsomes indicate a half-life >4 hours, attributable to the -CF group’s resistance to oxidative metabolism.
Comparative Analysis with Analogous Compounds
The parent compound strikes a balance between metabolic stability and bioactivity, outperforming ethoxy-substituted analogs but requiring structural tweaks to match fluorinated derivatives .
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the -CF position and propenoic acid chain to optimize target engagement.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.
-
Hybrid Drug Development: Conjugating the compound with known pharmacophores (e.g., NSAIDs) to enhance therapeutic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume